2-bromophenyl N-(chlorosulfonyl)carbamate
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Overview
Description
2-Bromophenyl N-(chlorosulfonyl)carbamate is a chemical compound with the molecular formula C7H5BrClNO4S It is a derivative of carbamate, featuring a bromophenyl group and a chlorosulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Bromophenyl N-(chlorosulfonyl)carbamate can be synthesized through a reaction involving chlorosulfonyl isocyanate and 2-bromophenol. The reaction typically takes place in a solvent such as dichloromethane at low temperatures (0°C) to control the reactivity of the intermediates . The reaction proceeds as follows:
- Chlorosulfonyl isocyanate is added to a solution of 2-bromophenol in dichloromethane.
- The mixture is stirred at 0°C for a specified period, usually around 2 hours.
- The product is then isolated and purified through standard techniques such as recrystallization or chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and implementing continuous flow techniques to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
2-Bromophenyl N-(chlorosulfonyl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles under appropriate conditions.
Amidation Reactions: The compound can participate in amidation reactions, particularly photo-induced amidation, where it acts as an amidyl-radical precursor.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield corresponding amines and carbon dioxide.
Common Reagents and Conditions
Nucleophiles: For substitution reactions, common nucleophiles include amines, thiols, and alkoxides.
Photocatalysts: In photo-induced amidation reactions, photocatalysts such as iridium or ruthenium complexes are often used.
Acids/Bases: Hydrolysis reactions typically require strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide).
Major Products
Substitution Products: Depending on the nucleophile used, various substituted bromophenyl derivatives can be obtained.
Amidation Products: Photo-induced amidation yields amides with high efficiency and selectivity.
Hydrolysis Products: Hydrolysis results in the formation of amines and carbon dioxide.
Scientific Research Applications
2-Bromophenyl N-(chlorosulfonyl)carbamate has several applications in scientific research:
Biology: The compound’s derivatives are studied for their potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a precursor for drug development, especially in the synthesis of pharmacologically active molecules.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 2-bromophenyl N-(chlorosulfonyl)carbamate involves its ability to act as an amidyl-radical precursor in photo-induced reactions. The compound undergoes homolytic cleavage under light irradiation, generating reactive intermediates that can participate in various chemical transformations . These intermediates can interact with molecular targets such as nucleophiles, leading to the formation of new chemical bonds and products.
Comparison with Similar Compounds
Similar Compounds
2-Bromophenyl N-(chlorosulfonyl)carbamate: A similar compound with a different substituent on the phenyl ring.
Phenyl N-(chlorosulfonyl)carbamate: Lacks the bromine atom, resulting in different reactivity and applications.
2-Chlorophenyl N-(chlorosulfonyl)carbamate: Contains a chlorine atom instead of bromine, affecting its chemical properties and reactivity.
Uniqueness
This compound is unique due to the presence of both bromine and chlorosulfonyl groups, which confer distinct reactivity patterns. The bromine atom enhances the compound’s ability to participate in substitution reactions, while the chlorosulfonyl group facilitates amidation and other transformations .
Properties
Molecular Formula |
C7H5BrClNO4S |
---|---|
Molecular Weight |
314.54 g/mol |
IUPAC Name |
(2-bromophenyl) N-chlorosulfonylcarbamate |
InChI |
InChI=1S/C7H5BrClNO4S/c8-5-3-1-2-4-6(5)14-7(11)10-15(9,12)13/h1-4H,(H,10,11) |
InChI Key |
JLDKNXNWYSNTES-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)OC(=O)NS(=O)(=O)Cl)Br |
Origin of Product |
United States |
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